molecular formula C21H16N2O2 B10867207 4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- CAS No. 37856-17-0

4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-

Cat. No.: B10867207
CAS No.: 37856-17-0
M. Wt: 328.4 g/mol
InChI Key: QCGYQXYRANAOSN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a 4-methoxyphenyl group and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one.

    Reduction: Formation of 3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: Another compound with a methoxyphenyl group, but with different chemical properties and applications.

    3-(4-Methoxyphenyl)oxiran-2-ylmethanol: A compound with a similar methoxyphenyl group but different core structure.

Uniqueness

3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts specific biological activities not found in other similar compounds. Its combination of a methoxyphenyl group and a phenyl group also contributes to its distinct chemical and biological properties.

Properties

CAS No.

37856-17-0

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3

InChI Key

QCGYQXYRANAOSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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